![molecular formula C45H84N4O2 B14360169 1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea CAS No. 91835-71-1](/img/structure/B14360169.png)
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with methyl and octadecylcarbamoylamino groups, as well as an octadecylurea moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phenyl ring: The phenyl ring is synthesized with the desired substituents, such as the methyl and octadecylcarbamoylamino groups.
Urea formation: The octadecylurea moiety is introduced through a reaction between an amine and an isocyanate.
Coupling reactions: The phenyl ring and the urea moiety are coupled using appropriate reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction can produce reduced urea derivatives.
Aplicaciones Científicas De Investigación
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea: shares structural similarities with other substituted phenylureas and carbamates.
Phenylurea derivatives: These compounds have a phenyl ring substituted with various functional groups, influencing their chemical and biological properties.
Carbamates: Compounds with carbamate groups exhibit similar reactivity and applications in chemistry and biology.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of long alkyl chains. These features impart distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
91835-71-1 |
|---|---|
Fórmula molecular |
C45H84N4O2 |
Peso molecular |
713.2 g/mol |
Nombre IUPAC |
1-[2-methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea |
InChI |
InChI=1S/C45H84N4O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39-46-44(50)48-42-38-36-37-41(3)43(42)49-45(51)47-40-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36-38H,4-35,39-40H2,1-3H3,(H2,46,48,50)(H2,47,49,51) |
Clave InChI |
CHWNEKUFALAALZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC(=C1NC(=O)NCCCCCCCCCCCCCCCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
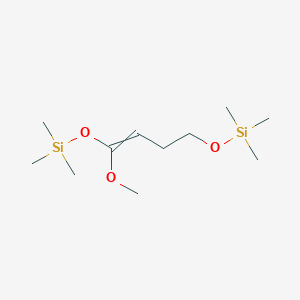
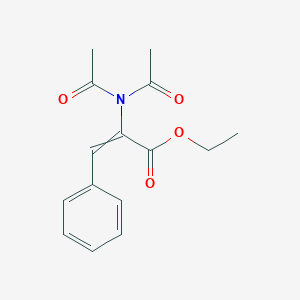
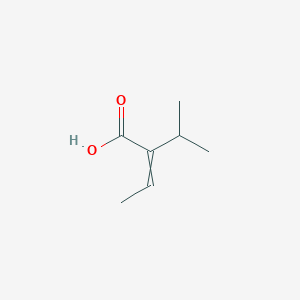
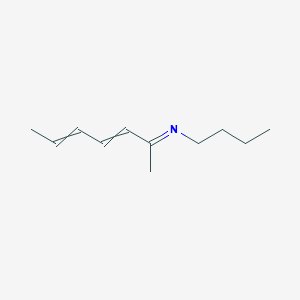
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
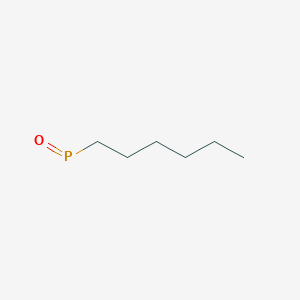

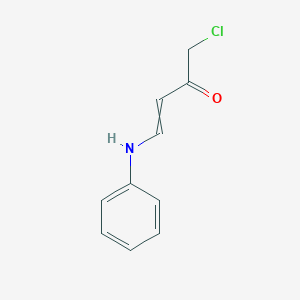
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
